2-Oxo-2-(thiazol-2-ylamino)ethyl adamantane-1-carboxylate
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Overview
Description
2-Oxo-2-(thiazol-2-ylamino)ethyl adamantane-1-carboxylate is a complex organic compound that features a thiazole ring and an adamantane moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(thiazol-2-ylamino)ethyl adamantane-1-carboxylate typically involves the reaction of adamantane-1-carboxylic acid with thiazole derivatives under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(thiazol-2-ylamino)ethyl adamantane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated thiazole derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-Oxo-2-(thiazol-2-ylamino)ethyl adamantane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(thiazol-2-ylamino)ethyl adamantane-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. The adamantane moiety can enhance the compound’s stability and facilitate its transport across cell membranes. These interactions can lead to various biological effects, such as antiviral or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl 1-pyrrolidinecarbodithioate
- 2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl 1-piperidinecarbodithioate
Uniqueness
2-Oxo-2-(thiazol-2-ylamino)ethyl adamantane-1-carboxylate is unique due to the presence of both the thiazole ring and the adamantane moiety. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds. The adamantane moiety, in particular, enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C16H20N2O3S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C16H20N2O3S/c19-13(18-15-17-1-2-22-15)9-21-14(20)16-6-10-3-11(7-16)5-12(4-10)8-16/h1-2,10-12H,3-9H2,(H,17,18,19) |
InChI Key |
VJVFUOJOSLODMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OCC(=O)NC4=NC=CS4 |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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